molecular formula C5H10O B1603523 3-Methylcyclobutanol CAS No. 20939-64-4

3-Methylcyclobutanol

Cat. No.: B1603523
CAS No.: 20939-64-4
M. Wt: 86.13 g/mol
InChI Key: BIAAEVYMOVFZDJ-UHFFFAOYSA-N
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Description

3-Methylcyclobutanol: is an organic compound with the molecular formula C₅H₁₀O. It is a secondary alcohol, characterized by a four-membered cyclobutane ring with a methyl group and a hydroxyl group attached to it. The compound is known for its unique structural properties, which make it an interesting subject of study in organic chemistry.

Scientific Research Applications

Chemistry:

3-Methylcyclobutanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .

Biology and Medicine:

In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a model compound for understanding the behavior of secondary alcohols in biological systems .

Industry:

The compound is used in the production of specialty chemicals and as a solvent in certain industrial applications. Its stability and reactivity make it suitable for use in various chemical processes .

Mechanism of Action

Target of Action

3-Methylcyclobutanol is a chemical compound with the molecular formula C5H10O . It is a secondary alcohol and its primary targets are likely to be enzymes or receptors that interact with alcohols.

Result of Action

One study has reported that the dehydration of 1-methylcyclobutan-1-ol yields 1-methylcyclobut-1-ene, methylenecyclobutane . This suggests that this compound may undergo similar reactions under certain conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Methylcyclobutanol involves the use of Grignard reagents. The process typically starts with the preparation of a Grignard reagent from an alkyl halide and magnesium metal. This reagent is then reacted with a suitable carbonyl compound, such as an aldehyde or ketone, to form the desired alcohol. The reaction conditions usually involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to optimize yield and purity. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 3-Methylcyclobutanone or 3-Methylcyclobutanecarboxylic acid.

    Reduction: 3-Methylcyclobutane.

    Substitution: 3-Methylcyclobutyl chloride.

Comparison with Similar Compounds

    Cyclobutanol: Similar in structure but lacks the methyl group.

    Cyclopentanol: Contains a five-membered ring instead of a four-membered ring.

    3-Methylcyclopentanol: Similar but with a larger ring size.

Uniqueness:

3-Methylcyclobutanol is unique due to its four-membered ring structure, which imparts significant ring strain. This strain influences its reactivity and makes it distinct from other cycloalkanols. The presence of the methyl group further differentiates it by altering its physical and chemical properties .

Properties

IUPAC Name

3-methylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-5(6)3-4/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAAEVYMOVFZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603940
Record name 3-Methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20939-64-4
Record name 3-Methylcyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20939-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclobutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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